2-Bromoanthraquinone

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4633. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

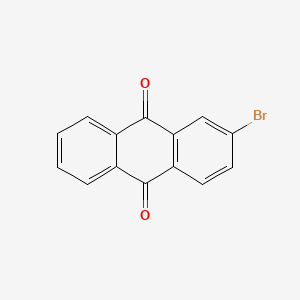

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-bromoanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7BrO2/c15-8-5-6-11-12(7-8)14(17)10-4-2-1-3-9(10)13(11)16/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTSDGYDTWADUJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30277889 | |

| Record name | 2-Bromoanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30277889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

572-83-8 | |

| Record name | 2-Bromoanthraquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4633 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromoanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30277889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromoanthracene-9,10-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Bromoanthraquinone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core chemical properties and reactivity of 2-Bromoanthraquinone, an important organic compound utilized as a versatile intermediate in the synthesis of dyes, pigments, and biologically active molecules.

Core Chemical and Physical Properties

This compound is an organic compound featuring an anthraquinone scaffold with a bromine atom substituted at the 2-position.[1] It typically appears as a yellow to brown crystalline powder.[2][3] Its structural and physical characteristics are foundational to its chemical behavior and applications.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₁₄H₇BrO₂ | [1][4] |

| Molecular Weight | 287.11 g/mol | [2][4][5] |

| CAS Number | 572-83-8 | [1][4][5] |

| Appearance | Light yellow to brown/dark green crystalline powder/chunks | [1][2][3] |

| Melting Point | 205°C to 211°C | [3] |

| Boiling Point | 443.4 °C at 760 mmHg (Predicted) | [6] |

| Density | 1.638 g/cm³ (Predicted) | [6] |

| Solubility | Insoluble in water; Soluble in organic solvents like chloroform and acetone. | [1] |

| IUPAC Name | 2-bromoanthracene-9,10-dione | [5] |

| InChI Key | VTSDGYDTWADUJQ-UHFFFAOYSA-N | [3][5] |

| SMILES | BrC1=CC=C2C(=O)C3=CC=CC=C3C(=O)C2=C1 | [3] |

Spectroscopic Data

The structural features of this compound can be confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features | Source(s) |

| ¹H-NMR | (300 MHz, CDCl₃, ppm): δ 8.42 (d, 1H), 8.32-8.28 (m, 2H), 8.18-8.15 (d, 1H), 7.94-7.90 (dd, 1H), 7.84-7.81 (q, 2H) | [6] |

| ¹³C-NMR | Data available in spectral databases. | [5] |

| Infrared (IR) | Conforms to structure. Key absorptions include C=O stretching for the quinone group (~1670 cm⁻¹) and C-Br stretching. | [3] |

| Mass Spectrometry | Monoisotopic Mass: 285.96294 Da | [5] |

The infrared spectrum of an anthraquinone derivative is characterized by a strong carbonyl (C=O) stretching vibration band.[7] For saturated aliphatic ketones, this band appears around 1715 cm⁻¹.[7][8] The presence of the aromatic system in anthraquinone will influence this position. The C-H stretching vibrations for the aromatic rings are expected above 3000 cm⁻¹.[9]

Chemical Reactivity and Mechanisms

The reactivity of this compound is primarily dictated by the electron-deficient anthraquinone core and the presence of the bromine atom, which serves as an excellent leaving group.[10]

Synthesis and Formation

This compound can be synthesized through the Friedel-Crafts acylation of bromobenzene with phthalic anhydride, followed by cyclization.[2][11][12] The intermediate, 2-(4-bromobenzoyl)benzoic acid, is formed and then cyclized using concentrated sulfuric acid.[2][11]

Caption: Synthesis workflow for this compound.

Cross-Coupling Reactions

The bromine atom at the 2-position is an excellent leaving group, making the compound highly suitable for various palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura couplings.[10] This reactivity is crucial for extending the conjugated system of the anthraquinone core, enabling the synthesis of complex molecules for applications in materials science, such as organic electronics and specialized dyes.[10][13]

Photocatalytic Activity

This compound is recognized as a highly efficient photocatalyst, capable of performing various redox reactions.[14] It can effectively oxidize secondary aromatic alcohols to their corresponding ketones with high yields (e.g., >96% for the oxidation of 1-phenylethanol to acetophenone).[14]

The mechanism involves the photoexcitation of this compound, followed by intersystem crossing to form a triplet state. This excited triplet molecule then abstracts a hydrogen atom from the alcohol, initiating the oxidation process.[14] The presence of the heavy bromine atom increases the efficiency of this intersystem crossing, enhancing its photocatalytic reactivity compared to unsubstituted anthraquinone.[14]

Caption: Photocatalytic cycle of this compound.

Precursor for Dyes and Biologically Active Compounds

Anthraquinone derivatives are pivotal in the textile industry and medicine. This compound serves as a key intermediate. For instance, it is a precursor to compounds like bromaminic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid), which is extensively used to synthesize a wide range of acid and reactive dyes by replacing the bromine atom with various amino residues.

Caption: Core reactivity pathways of this compound.

Experimental Protocols

Synthesis of this compound

This protocol is based on the Friedel-Crafts acylation method.[2][12]

Materials:

-

Phthalic anhydride

-

Bromobenzene

-

Anhydrous aluminum chloride (AlCl₃)

-

Concentrated sulfuric acid (98%)

-

Toluene

-

Activated carbon

-

Crushed ice, 10% NaOH solution, Hydrochloric acid

Procedure:

Step 1: Preparation of 2-(4-bromobenzoyl)benzoic acid

-

In a suitable reaction vessel, combine bromobenzene and anhydrous aluminum chloride. A typical mass ratio is approximately 29 parts bromobenzene to 12 parts AlCl₃.[12]

-

While stirring, slowly add phthalic anhydride (approx. 5 parts by mass).[12]

-

Maintain the reaction temperature between 40-50°C and continue stirring for 2-3 hours.[2][12]

-

Purification of Intermediate: Cool the reaction mixture and pour it into crushed ice.[2] Filter the resulting precipitate and wash the solid with water until neutral.

-

Dissolve the solid in a 10% NaOH solution. Adjust the pH to 1.0-2.0 with hydrochloric acid to precipitate the purified 2-(4-bromobenzoyl)benzoic acid.[2]

-

Filter the white solid, wash with water until neutral, and dry. The purity should be approximately 97-98%.[2]

Step 2: Cyclization to this compound

-

Dissolve the dried 2-(4-bromobenzoyl)benzoic acid in 98% concentrated sulfuric acid.[2][11]

-

While stirring, gradually heat the mixture to 145-170°C.[11][12] Hold at this temperature for 10-20 minutes.[2]

-

Cool the reaction mixture to below 80°C and slowly pour it into crushed ice with vigorous stirring.[11]

-

Filter the crude this compound precipitate and wash thoroughly with water.[2]

Step 3: Final Purification

-

Recrystallize the crude product using toluene as the solvent.[2]

-

Decolorize the solution with activated carbon.

-

Filter the hot solution and allow it to cool, inducing crystallization.

-

Collect the crystals by filtration and dry to obtain pure this compound. The expected yield is 80-90% with a purity of >98.5%.[2]

Synthesis of 2,6-Dibromoanthraquinone (Illustrative Reactivity)

This protocol demonstrates the synthesis from 2,6-diaminoanthraquinone, highlighting a different synthetic pathway for related compounds.[10][15]

Materials:

-

2,6-diaminoanthraquinone

-

tert-Butyl nitrite

-

Copper (II) bromide (CuBr₂)

-

Acetonitrile

-

2N Hydrochloric acid

Procedure:

-

In a reaction flask, dissolve tert-butyl nitrite and copper (II) bromide in acetonitrile.[15]

-

Heat the reaction system to 65°C.

-

Slowly add 2,6-diaminoanthraquinone to the heated solution.[15]

-

After the addition is complete and nitrogen gas evolution ceases, cool the mixture to room temperature.[15]

-

Add 2N aqueous hydrochloric acid to the reaction mixture and stir until a solid precipitates.[15]

-

Collect the solid product by filtration. Wash sequentially with water, methanol, and acetone.[15]

-

Dry the product to yield 2,6-dibromoanthraquinone.[15]

Applications

The unique chemical properties of this compound make it a valuable precursor in several fields:

-

Dye Manufacturing: It is a key intermediate in producing a variety of pigments and colorants, particularly acid and reactive dyes for textiles.[1][16]

-

Drug Development: The anthraquinone scaffold is present in several natural and synthetic compounds with biological activity. This compound serves as a starting material for synthesizing complex molecules and potential therapeutic agents.[16][17]

-

Materials Science: Its ability to undergo cross-coupling reactions makes it a building block for novel conjugated organic polymers and small molecules used in organic electronics, OLEDs, and photocatalysis.[13][14]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H335: May cause respiratory irritation.[5]

Precautions: Standard safety precautions should be taken when handling this compound. This includes using appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat to minimize exposure.[1] Work should be conducted in a well-ventilated area or a fume hood.

References

- 1. CAS 572-83-8: this compound | CymitQuimica [cymitquimica.com]

- 2. Page loading... [guidechem.com]

- 3. This compound, Thermo Scientific Chemicals 25 g | Request for Quote [thermofisher.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound | C14H7BrO2 | CID 221013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-bromo-9,10-anthraquinone, CAS No. 572-83-8 - iChemical [ichemical.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 10. nbinno.com [nbinno.com]

- 11. CN102718644A - Preparation method for this compound - Google Patents [patents.google.com]

- 12. CN101525282A - Method for preparing 2-bromo anthraquinone - Google Patents [patents.google.com]

- 13. ossila.com [ossila.com]

- 14. This compound as a highly efficient photocatalyst for the oxidation of sec -aromatic alcohols: experimental and DFT study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06414A [pubs.rsc.org]

- 15. 2,6-Dibromoanthraquinone CAS#: 633-70-5 [chemicalbook.com]

- 16. Syntheses of 2-substituted 1-amino-4-bromoanthraquinones (bromaminic acid analogues) – precursors for dyes and drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. nbinno.com [nbinno.com]

A Comprehensive Technical Guide to 2-Bromoanthraquinone (CAS 572-83-8)

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the characterization data and experimental protocols for 2-Bromoanthraquinone (CAS 572-83-8), a key intermediate in the synthesis of dyes and other complex organic compounds.

Core Characterization Data

This compound is an organic compound featuring an anthraquinone core with a bromine atom at the 2-position. It typically appears as a yellow to orange crystalline powder.[1][2][3]

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These values are critical for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| CAS Number | 572-83-8 | [1][2][4] |

| Molecular Formula | C₁₄H₇BrO₂ | [1][2][5] |

| Molecular Weight | 287.11 g/mol | [3][4][6] |

| Appearance | Light yellow to orange crystalline powder | [1][2][3] |

| Melting Point | 205 - 211 °C | [2][3] |

| Boiling Point | 443.4 °C at 760 mmHg | [4][7] |

| Density | ~1.6 g/cm³ | [4][7] |

| Solubility | Insoluble in water; Soluble in chloroform, acetone | [1] |

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity confirmation of this compound.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

| Spectrum | Parameters | Chemical Shifts (δ) in ppm | Source(s) |

| ¹H-NMR | 300 MHz, CDCl₃ | 8.42 (d, 1H, J=2.1 Hz), 8.32-8.28 (m, 2H), 8.18-8.15 (d, 1H, J=8.1 Hz), 7.94-7.90 (dd, 1H, J=2.1, 1.8 Hz), 7.84-7.81 (q, 2H, J=3.3 Hz) | [7] |

| ¹³C-NMR | - | Data available in spectral databases such as PubChem. | [5] |

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum is used to identify functional groups. For this compound, characteristic peaks confirm the presence of the carbonyl groups and the aromatic structure.

| Functional Group | Wavenumber (cm⁻¹) | Description | Source(s) |

| C=O (Ketone) | ~1675 | Strong absorption, characteristic of anthraquinone carbonyls. | [2][8] |

| C=C (Aromatic) | ~1600-1450 | Multiple bands, characteristic of the aromatic rings. | [8][9] |

| C-Br | ~600-500 | Absorption in the fingerprint region. | [8] |

1.2.3. Mass Spectrometry (MS)

Mass spectrometry data provides information on the mass-to-charge ratio, confirming the molecular weight and elemental composition.

| Parameter | Value | Source(s) |

| Exact Mass | 285.96294 Da | [5] |

| Monoisotopic Mass | 285.96294 Da | [5] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below.

Synthesis of this compound

A common and efficient method for preparing this compound involves a Friedel-Crafts acylation followed by cyclization.[6][10]

Step 1: Synthesis of 2-(4-bromobenzoyl)benzoic acid

-

Reaction Setup: To a reaction vessel, add bromobenzene and anhydrous aluminum chloride. A typical mass ratio is 29 parts bromobenzene to 12 parts aluminum chloride.[6][10]

-

Acylation: While stirring, add 5 parts of phthalic anhydride to the mixture.[6]

-

Reaction Conditions: Maintain the reaction temperature between 40-50°C for 2-3 hours.[6]

-

Work-up: Cool the reaction mixture and pour it into crushed ice. Filter the resulting precipitate.

-

Purification of Intermediate: Wash the solid with water until neutral. Dissolve the crude product in a 10% sodium hydroxide solution. Filter the solution. Adjust the pH of the filtrate to 1.0-2.0 with acid to precipitate the purified 2-(4-bromobenzoyl)benzoic acid. Filter, wash the white solid with water until neutral, and dry. This yields a product with 97%-98% purity.[6]

Step 2: Cyclization to this compound

-

Reaction Setup: Dissolve the purified 2-(4-bromobenzoyl)benzoic acid in 98% concentrated sulfuric acid.

-

Dehydration and Cyclization: While stirring, gradually heat the mixture to 170°C and hold for 10-20 minutes to yield crude this compound.[6]

-

Work-up: Cool the reaction mixture to 20-25°C and pour it into crushed ice with stirring. Filter the precipitate and wash thoroughly with water.[6]

-

Final Purification: Recrystallize the crude product from toluene. Decolorize with activated carbon, filter, and allow the solution to crystallize to obtain pure this compound with a purity of >98.5%.[6]

Characterization Protocols

2.2.1. Purity Determination (HPLC/GC)

-

High-Performance Liquid Chromatography (HPLC): Purity can be assessed using a reverse-phase C18 column with a suitable mobile phase, such as a gradient of acetonitrile and water, with UV detection at an appropriate wavelength.

-

Gas Chromatography (GC): A high-temperature capillary column is used. The sample is dissolved in a suitable solvent (e.g., chloroform) and injected. The peak area percentage corresponds to the purity.[3]

2.2.2. Structural Confirmation (NMR & IR)

-

NMR Spectroscopy: Samples are dissolved in a deuterated solvent (e.g., CDCl₃). ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 MHz or higher) to confirm the chemical structure by analyzing chemical shifts, coupling constants, and integration.[7]

-

IR Spectroscopy: A small amount of the solid sample is mixed with KBr powder and pressed into a pellet. The spectrum is recorded using an FTIR spectrometer to identify the characteristic functional group absorptions.[2]

2.2.3. Melting Point Determination

-

The melting point is determined using a standard melting point apparatus. A small amount of the crystalline powder is packed into a capillary tube and heated slowly, recording the temperature range from the first appearance of liquid to complete melting.[2][3]

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the key experimental and logical workflows for this compound.

Caption: Synthetic pathway for this compound production.

Caption: Analytical workflow for characterizing this compound.

References

- 1. CAS 572-83-8: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound, Thermo Scientific Chemicals 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound | 572-83-8 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 4. Cas 572-83-8,this compound | lookchem [lookchem.com]

- 5. This compound | C14H7BrO2 | CID 221013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. 2-bromo-9,10-anthraquinone, CAS No. 572-83-8 - iChemical [ichemical.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. compoundchem.com [compoundchem.com]

- 10. CN101525282A - Method for preparing 2-bromo anthraquinone - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of 2-Bromoanthraquinone in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Bromoanthraquinone in common laboratory solvents. Due to the limited availability of specific quantitative data in public literature, this document focuses on presenting the existing qualitative information, a detailed experimental protocol for determining solubility, and a logical workflow for solvent selection. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are working with this compound.

Introduction to this compound

This compound (C₁₄H₇BrO₂) is a halogenated aromatic ketone. It is a derivative of anthraquinone, a core structure found in many dyes and pigments, and also serves as a key intermediate in the synthesis of various organic compounds. Understanding its solubility is crucial for a range of applications, including reaction medium selection, purification via crystallization, and formulation development.

Solubility Profile of this compound

Quantitative solubility data for this compound is not extensively reported in publicly available literature. However, qualitative descriptions from various sources provide valuable insights into its solubility characteristics. The compound is generally characterized as being poorly soluble in water and exhibiting varying degrees of solubility in organic solvents.

Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents

| Solvent | Chemical Formula | Solvent Type | Reported Solubility |

| Water | H₂O | Polar Protic | Insoluble[1] |

| Chloroform | CHCl₃ | Polar Aprotic | Soluble[1] |

| Acetone | C₃H₆O | Polar Aprotic | Soluble[1], Mildly soluble[2] |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | Polar Aprotic | Mildly soluble[2] |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Mildly soluble[2] |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Mildly soluble[2] |

| Benzene | C₆H₆ | Non-polar | Soluble[2] |

| Toluene | C₇H₈ | Non-polar | Soluble (especially when hot)[2][3] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Sparingly soluble (for the related 2-Bromoanthracene)[4] |

| Methanol | CH₃OH | Polar Protic | Very slightly soluble (for the related 2-Bromoanthracene)[4] |

It is important to note that the solubility of the related compound, 2-bromoanthracene, suggests that this compound may also exhibit limited solubility in highly polar protic solvents like methanol and sparing solubility in polar aprotic solvents like DMSO[4]. The increased solubility in aromatic solvents like benzene and toluene may be attributed to π-stacking interactions between the solvent and the anthraquinone core[2].

Experimental Protocol for Solubility Determination

Given the scarcity of quantitative data, experimental determination of solubility is often necessary. The following is a detailed methodology for determining the solubility of this compound in a given solvent, based on established laboratory protocols[5][6][7].

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvent(s) of appropriate purity

-

Analytical balance

-

Vials with screw caps or other sealable containers

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound and add it to a series of vials. The presence of undissolved solid is essential to ensure that equilibrium is reached.

-

Add a known volume of the selected solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. Preliminary studies may be required to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to let the excess solid settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a moderate speed.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is critical to prevent any solid particles from being included in the analysis.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with a known volume of the solvent. The dilution factor will depend on the expected solubility and the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

For HPLC: Develop a method that provides good separation and a sharp peak for this compound. Prepare a calibration curve using standard solutions of known concentrations.

-

For UV-Vis: Determine the wavelength of maximum absorbance (λ_max) for this compound in the chosen solvent. Prepare a calibration curve by measuring the absorbance of standard solutions of known concentrations at λ_max.

-

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Visualization of Experimental and Logical Workflows

The following diagrams illustrate the key workflows in determining and applying solubility data for this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Logical workflow for selecting a suitable solvent for this compound.

Conclusion

While quantitative solubility data for this compound remains limited in the public domain, the available qualitative information indicates its poor solubility in water and variable solubility in organic solvents, with a preference for aromatic and some polar aprotic solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust framework for their determination. The logical workflow for solvent selection further aids researchers in making informed decisions for their specific experimental needs. This guide serves as a foundational resource for scientists and professionals working with this compound, enabling more efficient and effective research and development.

References

- 1. CAS 572-83-8: this compound | CymitQuimica [cymitquimica.com]

- 2. reddit.com [reddit.com]

- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 4. 2-Bromoanthracene CAS#: 7321-27-9 [m.chemicalbook.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. chem.ws [chem.ws]

- 7. www1.udel.edu [www1.udel.edu]

An In-depth Technical Guide on the Photophysical Properties of 2-Bromoanthraquinone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthraquinone and its derivatives are a class of organic compounds that have garnered significant interest across various scientific disciplines, including medicinal chemistry and materials science. Their rigid, planar structure and conjugated π-system give rise to unique photophysical properties, making them suitable for applications such as fluorescent probes and photosensitizers in photodynamic therapy (PDT). The introduction of a bromine atom at the 2-position of the anthraquinone core can significantly modulate these properties through the heavy-atom effect, influencing intersystem crossing rates and potentially enhancing the generation of reactive oxygen species. This technical guide provides a comprehensive overview of the core photophysical properties of 2-bromoanthraquinone derivatives, summarizing available quantitative data, detailing relevant experimental protocols, and illustrating associated signaling pathways and workflows.

Core Photophysical Properties

The photophysical behavior of this compound derivatives is governed by the interplay of their electronic structure and the influence of substituents and the surrounding environment. Key parameters include their absorption and emission characteristics, fluorescence quantum yields, and excited-state lifetimes.

Data Presentation

While extensive quantitative data for a wide range of this compound derivatives remains a subject of ongoing research, this guide compiles available data to facilitate comparison. The following table summarizes the photophysical properties of 2-Bromo-3-aminobenzo[de]anthracene-7-one in various solvents, showcasing the impact of solvent polarity on its spectral characteristics.[1][2][3]

| Solvent | Polarity Index (PI) | λabs (nm) | log ε | λem (nm) | Stokes Shift (Δν) (cm-1) |

| Hexane | 0.009 | 444 | 3.99 | 527 | 3784 |

| Benzene | 0.111 | 466 | 4.02 | 560 | 3634 |

| Chloroform | 0.259 | 474 | 4.01 | 586 | 3986 |

| Ethyl Acetate | 0.228 | 470 | 4.03 | 588 | 4160 |

| Acetone | 0.355 | 476 | 4.04 | 600 | 4255 |

| Ethanol | 0.654 | 500 | 4.01 | 620 | 3871 |

| DMF | 0.386 | 484 | 4.04 | 622 | 4539 |

| DMSO | 0.444 | 490 | 4.05 | 632 | 4504 |

No quantitative data for fluorescence quantum yield (Φf) and fluorescence lifetime (τf) for this compound derivatives were found in the searched literature.

Experimental Protocols

The characterization of the photophysical properties of this compound derivatives involves a suite of spectroscopic techniques. Below are detailed methodologies for key experiments.

UV-Vis Absorption Spectroscopy

This technique is fundamental for determining the wavelengths at which a molecule absorbs light, providing insights into its electronic transitions.

Methodology:

-

Sample Preparation: Prepare solutions of the this compound derivative in the desired solvent (e.g., spectroscopic grade ethanol, cyclohexane) at a concentration that yields an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax) in a 1 cm path length cuvette.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference and record a baseline spectrum.

-

Sample Measurement: Record the absorption spectrum of the sample solution over a relevant wavelength range (typically 200-800 nm).

-

Data Analysis: Determine the λmax values and the corresponding molar extinction coefficients (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.

Fluorescence Spectroscopy

Fluorescence spectroscopy is used to measure the emission properties of a molecule after it has absorbed light. This provides information on the fluorescence quantum yield and the emission spectrum.

Methodology:

-

Sample Preparation: Prepare dilute solutions of the sample in the chosen solvent, with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), a monochromator for selecting the excitation wavelength, a sample holder, and a detector.

-

Excitation and Emission Spectra:

-

To obtain the emission spectrum, excite the sample at its λmax (determined from UV-Vis spectroscopy) and scan the emission wavelengths.

-

To obtain the excitation spectrum, set the emission monochromator to the wavelength of maximum emission and scan the excitation wavelengths.

-

-

Quantum Yield Determination (Relative Method):

-

Select a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4) that absorbs at a similar wavelength to the sample.

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.

-

Calculate the quantum yield of the sample (Φs) using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns2 / nr2) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.

-

Transient Absorption Spectroscopy

This technique allows for the study of the dynamics of excited states, providing information on processes such as intersystem crossing and the formation of transient species.

Methodology:

-

Instrumentation: A typical transient absorption setup consists of a pump laser to excite the sample and a probe laser to monitor the changes in absorption. The time delay between the pump and probe pulses can be varied to track the evolution of the excited states.[4][5][6][7]

-

Sample Preparation: Prepare a solution of the this compound derivative in a suitable solvent and place it in a cuvette. The concentration should be adjusted to have a sufficient absorbance at the pump wavelength.

-

Measurement:

-

The pump pulse excites the sample, creating a population of molecules in the excited state.

-

The probe pulse, at a specific time delay, passes through the sample, and its absorption is measured.

-

The difference in absorbance of the probe with and without the pump pulse is recorded as a function of wavelength and time delay.

-

-

Data Analysis: The resulting data provides a three-dimensional map of differential absorbance versus wavelength and time. This can be used to identify transient species and determine their lifetimes and decay kinetics.

Visualizations

Experimental Workflows

The following diagrams illustrate the general workflows for the key experimental protocols described above.

Caption: Workflow for UV-Vis Absorption Spectroscopy.

Caption: Workflow for Fluorescence Spectroscopy.

Caption: Workflow for Transient Absorption Spectroscopy.

Signaling Pathways

Anthraquinone derivatives have been shown to interact with and modulate various cellular signaling pathways, which is of particular interest in drug development. While specific data for this compound derivatives is limited, the following diagrams illustrate key pathways known to be affected by the broader class of anthraquinones.[8][9][10]

Caption: Inhibition of HGF/c-Met signaling by anthraquinones.[7][8][11][12][13][14]

Caption: Induction of apoptosis via the JNK pathway by anthraquinones.[4][9][15][16]

Caption: Modulation of the PI3K/AKT/mTOR pathway by anthraquinones.[2][5][6][8][10]

Conclusion

This compound derivatives represent a promising class of compounds with tunable photophysical properties. The introduction of a bromine atom offers a pathway to enhance intersystem crossing, a desirable feature for applications such as photodynamic therapy. However, a comprehensive understanding of their full potential is currently limited by the scarcity of detailed photophysical data, particularly fluorescence quantum yields and lifetimes. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers. Further systematic studies are crucial to populate the data tables and elucidate the specific interactions of these brominated derivatives with biological systems. Such efforts will undoubtedly pave the way for the rational design of novel this compound-based molecules for advanced applications in drug development and materials science.

References

- 1. Photoluminescence Dependance of 2-Bromo-3-aminobenzo[de]anthracene-7-one on Solvent Polarity for Potential Applications in Color-Tunable Optoelectronics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. commerce.bio-rad.com [commerce.bio-rad.com]

- 5. PI3K/mTOR/AKT Signaling Pathway [moodle2.units.it]

- 6. m.youtube.com [m.youtube.com]

- 7. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]

The Influence of Molecular Architecture on Redox Properties: An In-depth Technical Guide to the Electrochemical Behavior of Substituted Anthraquinones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical behavior of substituted anthraquinones, a class of organic compounds with significant implications in drug development, organic electronics, and energy storage.[1][2] By understanding the intricate relationship between their molecular structure and redox properties, researchers can strategically design and synthesize novel anthraquinone derivatives with tailored electrochemical characteristics for specific applications.

Core Principles of Anthraquinone Electrochemistry

The fundamental electrochemical behavior of anthraquinones in aprotic media involves a two-step, one-electron reduction process. The parent anthraquinone molecule (AQ) is first reduced to a radical anion (AQ•−) and subsequently to a dianion (AQ²⁻). These reversible reduction steps are central to the diverse applications of anthraquinone derivatives. The potential at which these electron transfers occur is highly sensitive to the nature and position of substituents on the anthraquinone core.

Electron-donating groups, such as amino (-NH₂) and hydroxyl (-OH) groups, tend to increase the electron density of the aromatic system.[2][3] This increase in electron density makes the molecule more difficult to reduce, resulting in a cathodic (more negative) shift of the reduction potentials. Conversely, electron-withdrawing groups are expected to have the opposite effect, facilitating reduction and causing an anodic (more positive) shift in the reduction potentials. The position of the substituent also plays a critical role, with studies showing that substitutions at different positions on the anthraquinone ring can lead to varying electrochemical responses.[4]

Quantitative Analysis of Redox Potentials

The following table summarizes the experimentally determined half-wave potentials (E₁/₂) for the first (0/–1) and second (–1/–2) reduction steps of various substituted anthraquinones. These values provide a quantitative measure of the ease of reduction and are crucial for comparing the electrochemical properties of different derivatives.

| Compound | Substituent(s) | E₁/₂(0/–1) vs Fc⁺/Fc (V) | E₁/₂(–1/–2) vs Fc⁺/Fc (V) | Experimental Conditions |

| Anthraquinone | None | -1.32 | -1.78 | 0.1 M TBAPF₆ in DMF |

| Anth-1-Carb | 1-Carbazole | -1.33 | -1.75 | Not specified |

| Anth-1-Phenox | 1-Phenoxazine | -1.33 | -1.75 | Not specified |

| 1,5-OH-AQ | 1,5-Dihydroxy | > -0.7 (approx.) | Not specified | 0.1 M TBAPF₆ in DMF |

| 2,6-NH₂-AQ | 2,6-Diamino | < -1.4 (approx.) | Not specified | 0.1 M TBAPF₆ in DMF |

| 1-NH₂-AQ | 1-Amino | Not specified | Not specified | 0.1 M TBAPF₆ in DMF |

| 2-OH-AQ | 2-Hydroxy | Not specified | Not specified | 0.1 M TBAPF₆ in DMF |

Note: The data is compiled from various sources and experimental conditions may vary. Direct comparison should be made with caution. The redox potentials for 1,5-OH-AQ and 2,6-NH₂-AQ are estimated from graphical data and indicate a significant shift of over 700 mV between them.[2]

Experimental Protocols

A fundamental technique for investigating the electrochemical behavior of substituted anthraquinones is cyclic voltammetry (CV) .

Detailed Protocol for Cyclic Voltammetry of Substituted Anthraquinones

Objective: To determine the reduction potentials and assess the reversibility of the redox processes of a substituted anthraquinone derivative.

Materials:

-

Working Electrode: Glassy carbon electrode

-

Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)

-

Counter Electrode: Platinum wire or mesh

-

Electrochemical Cell

-

Potentiostat/Galvanostat

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)[5]

-

Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆)[5]

-

Substituted Anthraquinone Sample (typically 1-2 mM concentration)[2][5]

-

Inert Gas: Nitrogen or Argon for deaeration

Procedure:

-

Electrode Preparation:

-

Polish the glassy carbon working electrode with alumina slurry on a polishing pad to a mirror finish.

-

Rinse the electrode thoroughly with deionized water and then with the solvent (DMF or MeCN).

-

Dry the electrode completely.

-

-

Electrolyte Solution Preparation:

-

Dissolve the supporting electrolyte (TBAPF₆) in the anhydrous solvent to a final concentration of 0.1 M.

-

Dissolve the substituted anthraquinone sample in the electrolyte solution to the desired concentration (e.g., 2 mM).

-

-

Cell Assembly:

-

Assemble the three-electrode system in the electrochemical cell containing the prepared solution.

-

Ensure the reference electrode tip is placed close to the working electrode surface.

-

-

Deaeration:

-

Bubble inert gas (N₂ or Ar) through the solution for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.

-

-

Cyclic Voltammetry Measurement:

-

Connect the electrodes to the potentiostat.

-

Set the potential window to scan a range that encompasses the expected reduction potentials of the anthraquinone derivative. A typical starting range could be from 0 V to -2.0 V vs. the reference electrode.

-

Set the scan rate. A common initial scan rate is 100 mV/s or 200 mV/s.[2][5]

-

Initiate the cyclic voltammogram, scanning from the initial potential towards the negative direction and then reversing the scan back to the initial potential.

-

Record several cycles to ensure the stability of the electrochemical response.

-

-

Data Analysis:

-

From the resulting voltammogram, determine the cathodic peak potentials (Epc) and anodic peak potentials (Epa) for each redox couple.

-

Calculate the half-wave potential (E₁/₂) for each reversible or quasi-reversible couple using the formula: E₁/₂ = (Epa + Epc) / 2.

-

Determine the peak separation (ΔEp = Epa - Epc). For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.

-

Analyze the ratio of the anodic to cathodic peak currents (Ipa/Ipc). For a reversible process, this ratio should be close to 1.

-

Visualizing Electrochemical Processes

The following diagrams, generated using the DOT language, illustrate key concepts in the study of substituted anthraquinones.

Caption: General two-step redox pathway of anthraquinone.

Caption: Typical workflow for cyclic voltammetry experiments.

By systematically applying these experimental protocols and understanding the underlying electrochemical principles, researchers can effectively characterize the redox behavior of novel substituted anthraquinones, paving the way for advancements in various scientific and therapeutic fields.

References

- 1. Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of the redox potential in solution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of th ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP01717B [pubs.rsc.org]

- 3. Direct Electrochemical CO2 Capture Using Substituted Anthraquinones in Homogeneous Solutions: A Joint Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Low and High Molecular Mass Anthraquinone Derivatives Containing Substituents of Varying Electron Donating Properties: Electrochemical and Spectroelectrochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Initial Synthesis of 2-Bromoanthraquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for 2-bromoanthraquinone, a crucial intermediate in the manufacturing of dyes, pigments, and specialized pharmaceuticals. The document details various synthetic pathways, presenting quantitative data in structured tables for comparative analysis, and offers detailed experimental protocols for key methodologies. Visual diagrams generated using Graphviz DOT language are included to illustrate the reaction workflows.

Introduction

This compound (C₁₄H₇BrO₂) is a key chemical intermediate valued for its role in the synthesis of a wide range of complex organic molecules. Its anthraquinone core, combined with a reactive bromine substituent, makes it a versatile building block for creating advanced materials and biologically active compounds. The methodologies for its synthesis have evolved, with several core routes being prominent in both laboratory and industrial settings. This guide focuses on the most significant initial synthesis pathways.

Route 1: The Sandmeyer Reaction from 2-Aminoanthraquinone

The Sandmeyer reaction is a well-established and reliable method for introducing a bromine atom onto the anthraquinone scaffold. This two-step process begins with the diazotization of 2-aminoanthraquinone, followed by a copper(I) bromide-mediated substitution.[1][2] This route is favored for its high yields and specificity.

Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.

Quantitative Data Summary

| Parameter | Value | Reference |

| Starting Material | 2-Aminoanthracene-9,10-dione | [3] |

| Diazotizing Agent | Sodium Nitrite in Conc. H₂SO₄ | [3] |

| Brominating Agent | Copper(I) Bromide in 48% HBr | [3] |

| Reaction Temperature | 0-5 °C (Diazotization), 60 °C (Bromination) | [3] |

| Purity | High | [4] |

| Key Advantage | Good yield and high purity | [4] |

Experimental Protocol: Sandmeyer Reaction

This protocol is adapted from established laboratory procedures for the Sandmeyer reaction on anthraquinone derivatives.[3]

Part 1: Diazotization of 2-Aminoanthraquinone

-

In a 500 mL beaker, dissolve 10.0 g (44.8 mmol) of 2-aminoanthracene-9,10-dione in 100 mL of concentrated sulfuric acid at room temperature.

-

Cool the resulting solution to 0-5 °C using an ice-salt bath.

-

In a separate beaker, dissolve 3.4 g (49.3 mmol) of sodium nitrite in 50 mL of concentrated sulfuric acid at room temperature.

-

Slowly add the sodium nitrite solution to the cooled aminoanthraquinone solution, ensuring the temperature is maintained between 0 and 5 °C throughout the addition.

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure the complete formation of the diazonium salt.

Part 2: Copper-Catalyzed Bromination

-

In a separate 1 L beaker, prepare a solution of 7.7 g (53.7 mmol) of copper(I) bromide in 100 mL of 48% hydrobromic acid.

-

Cool this copper(I) bromide solution to 0-5 °C in an ice bath.

-

Slowly and carefully, add the diazonium salt solution from Part 1 to the copper(I) bromide solution with vigorous stirring. Vigorous effervescence (evolution of N₂ gas) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2 hours.

-

Heat the mixture to 60 °C for 30 minutes to ensure the reaction goes to completion.

-

Pour the final reaction mixture onto 500 g of crushed ice.

-

Filter the resulting precipitate and wash it thoroughly with water until the filtrate is neutral.

-

Finally, wash the solid product with a small amount of cold ethanol and dry to yield this compound.

Route 2: Friedel-Crafts Acylation of Bromobenzene with Phthalic Anhydride

This method constructs the this compound molecule in a two-step process starting from basic chemical feedstocks: phthalic anhydride and bromobenzene. The first step is a Friedel-Crafts acylation to form an intermediate, 2-(4-bromobenzoyl)benzoic acid, which is then cyclized in the second step using concentrated sulfuric acid.[5][6][7]

Caption: Synthesis of this compound via Friedel-Crafts acylation and cyclization.

Quantitative Data Summary

| Parameter | Step 1: Acylation | Step 2: Cyclization | Reference |

| Reactants | Phthalic anhydride, Bromobenzene, Anhydrous AlCl₃ | 2-(4-bromobenzoyl)benzoic acid, Conc. H₂SO₄ | [5][6] |

| Reactant Ratio (by weight) | Phthalic Anhydride : Bromobenzene (1 : 3-5) | 2-(4-bromobenzoyl)benzoic acid : H₂SO₄ (1 : 3-6) | [5] |

| Catalyst Ratio (by weight) | Phthalic Anhydride : AlCl₃ (1 : 1.5-2.5) | - | [5] |

| Temperature | 130-180 °C | 120-160 °C | [5] |

| Reaction Time | 8-14 hours | 0.5-2 hours | [5] |

| Overall Yield | 80-90% | - | [6][7] |

| Final Purity | >98.5% | - | [6][7] |

Experimental Protocol: Friedel-Crafts Acylation and Cyclization

This protocol is based on methods detailed in patent literature.[5][6]

Part 1: Synthesis of 2-(4-bromobenzoyl)benzoic acid

-

In a suitable reaction flask, mix 65 g of phthalic anhydride with 250 g of bromobenzene.

-

Under stirring, add 130 g of anhydrous aluminum chloride to the mixture.

-

Stir the mixture at room temperature for 1 hour.

-

Slowly heat the reaction mixture to 150 °C and maintain this temperature for 10 hours.

-

Cool the system to below 30 °C and add 300 mL of dichloromethane, stirring for 30 minutes.

-

Slowly add 10% hydrochloric acid dropwise and stir for another 30 minutes.

-

Allow the mixture to stand and separate the layers. Extract the aqueous layer three times with dichloromethane.

-

Combine the organic layers, wash three times with water, and dry over anhydrous magnesium sulfate.

-

Evaporate the solvent to obtain 2-(4-bromobenzoyl)benzoic acid.

Part 2: Cyclization to this compound

-

In a 1-liter reaction flask, add 700 g of 98% concentrated sulfuric acid.

-

Under stirring, slowly add 150 g of the 2-(4-bromobenzoyl)benzoic acid obtained from Part 1.

-

Heat the mixture to 145 °C and maintain for 1 hour.

-

Cool the reaction to 80 °C and slowly add it dropwise into 600 mL of ice water with vigorous stirring.

-

After the addition is complete, cool the mixture to 40 °C.

-

Filter the precipitate, wash thoroughly with water, and recrystallize to obtain pure this compound.

Route 3: Direct Bromination of Anthraquinone

Direct electrophilic bromination of the unsubstituted anthraquinone ring is challenging due to the deactivating effect of the two carbonyl groups. This reaction requires harsh conditions and a Lewis acid catalyst, such as iron(III) bromide, to proceed.[3]

Caption: Pathway for the direct bromination of anthraquinone.

Quantitative Data Summary

| Parameter | Value | Reference |

| Starting Material | Anthracene-9,10-dione | [3] |

| Brominating Agent | Bromine (Br₂) | [3] |

| Catalyst | Anhydrous Iron(III) Bromide (FeBr₃) | [3] |

| Solvent | Nitrobenzene | [3] |

| Temperature | 50-60 °C | [3] |

| Reaction Time | 4-6 hours | [3] |

| Key Disadvantage | Harsh conditions, potential for isomer formation | [3] |

Experimental Protocol: Direct Bromination

This protocol is adapted from a general method for the bromination of anthracene-9,10-dione.[3]

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 5.0 g (24.0 mmol) of anthracene-9,10-dione and 100 mL of nitrobenzene. Stir to form a suspension.

-

Carefully add 0.7 g (2.4 mmol) of anhydrous iron(III) bromide to the flask.

-

From the dropping funnel, add a solution of 1.5 mL (28.8 mmol) of bromine in 20 mL of nitrobenzene dropwise over 30 minutes at room temperature.

-

After the addition is complete, heat the reaction mixture to 50-60 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Cool the mixture to room temperature and slowly pour it into a beaker containing 200 mL of a saturated aqueous solution of sodium thiosulfate to quench excess bromine.

-

Separate the organic layer and wash it with water (3 x 100 mL) and then with brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the nitrobenzene solvent by steam distillation or under a high vacuum to yield the crude product, which may require further purification to isolate the 2-bromo isomer.

References

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. CN102718644A - Preparation method for this compound - Google Patents [patents.google.com]

- 6. CN101525282A - Method for preparing 2-bromo anthraquinone - Google Patents [patents.google.com]

- 7. Page loading... [guidechem.com]

An In-depth Technical Guide to Theoretical and Computational Studies of 2-Bromoanthraquinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromoanthraquinone, a halogenated derivative of anthraquinone, is a compound of significant interest due to its applications in photocatalysis and as a potential scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate its structural, electronic, and reactive properties. While detailed experimental and computational data for this compound are not extensively tabulated in publicly available literature, this guide outlines the established computational protocols for its study, presents available data on its photocatalytic mechanism, and uses closely related compounds as illustrative examples for its physicochemical and structural properties. This document aims to serve as a foundational resource for researchers engaged in the computational analysis and experimental validation of this compound and its derivatives.

Introduction

Anthraquinones represent a class of organic compounds with a core anthracene structure featuring two ketone groups. They are widely recognized for their diverse applications, including as dyes, pigments, and in the pharmaceutical industry. The introduction of a bromine substituent to the anthraquinone scaffold, as in this compound, significantly alters its electronic properties, thereby influencing its chemical reactivity and potential biological activity.

Computational chemistry provides a powerful lens through which to investigate the molecular properties of this compound at an atomic level of detail. Techniques such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are instrumental in predicting its geometry, electronic structure, and spectroscopic properties. Furthermore, molecular docking simulations can offer insights into its potential interactions with biological macromolecules, a crucial step in drug discovery and development. This guide will detail the theoretical frameworks and computational protocols applicable to the study of this compound, summarize key findings from existing computational research, and provide visualizations to clarify complex relationships and workflows.

Physicochemical and Structural Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₇BrO₂ | PubChem[1] |

| Molecular Weight | 287.11 g/mol | PubChem[1] |

| IUPAC Name | 2-bromoanthracene-9,10-dione | PubChem[1] |

| CAS Number | 572-83-8 | PubChem[1] |

| Appearance | Light yellow to yellow to orange powder to crystal | CymitQuimica[2] |

| Purity | >96.0% (GC) | CymitQuimica[2] |

Note: Some values are computationally predicted and should be confirmed experimentally.

Optimized Molecular Geometry

The precise three-dimensional structure of this compound, including bond lengths, bond angles, and dihedral angles, can be determined computationally through geometry optimization. While specific tabulated data for this compound is not available in the reviewed literature, the following table presents DFT-calculated geometric parameters for a closely related compound, 2,3-dibromoanthracene-9,10-dione, to illustrate the type of data obtained from such calculations.

Table 2: Representative Calculated Geometric Parameters (2,3-Dibromoanthracene-9,10-dione)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-Br | 1.89 | C-C-Br | 120.5 |

| C=O | 1.22 | C-C=O | 121.0 |

| C-C (aromatic) | 1.38 - 1.42 | C-C-C (aromatic) | 118.0 - 122.0 |

Data is illustrative for a related compound and not specific to this compound.

The planarity of the anthraquinone ring system is a key structural feature, which can be confirmed by examining the dihedral angles of the optimized geometry.

Computational Methodologies

Density Functional Theory (DFT) Calculations

DFT is a widely used quantum mechanical modeling method for investigating the electronic structure of many-body systems. For this compound, DFT calculations are crucial for determining its ground-state properties.

-

Software: Gaussian, ORCA, or similar quantum chemistry software packages.

-

Method: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) is a common choice. For systems where dispersion forces are significant, dispersion-corrected functionals like B3LYP-D3BJ are employed.[3]

-

Basis Set: A split-valence basis set with polarization functions, such as 6-311G(d,p), is typically used to provide a good balance between accuracy and computational cost.

-

Procedure: a. The initial structure of this compound is built using a molecular editor. b. A geometry optimization calculation is performed to find the minimum energy conformation of the molecule. c. Following optimization, a frequency calculation is carried out at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra (IR and Raman).

Time-Dependent Density Functional Theory (TD-DFT)

TD-DFT is an extension of DFT used to study the properties of molecules in their excited states. This is particularly relevant for understanding the photocatalytic activity of this compound.

-

Software: Gaussian, ORCA, or similar.

-

Method: The TD-DFT formalism is applied using a suitable functional, for instance, TD-UB3LYP-D3BJ.[3]

-

Basis Set: A basis set that includes diffuse functions, such as 6-311+G(d,p), is often necessary for an accurate description of excited states.

-

Procedure: a. Using the optimized ground-state geometry, a TD-DFT calculation is performed to compute the vertical excitation energies, oscillator strengths, and corresponding electronic transitions. b. This information is used to predict the UV-Vis absorption spectrum of the molecule and to identify the nature of the electronic transitions (e.g., n → π, π → π).

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a valuable tool in drug discovery for predicting the binding affinity and mode of a ligand to a protein target.

-

Software: AutoDock Vina, Schrödinger Maestro, or similar molecular docking software.

-

Preparation of the Receptor: a. The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). b. Water molecules and any co-crystallized ligands are typically removed. c. Polar hydrogen atoms are added, and charges are assigned to the protein atoms.

-

Preparation of the Ligand: a. The 3D structure of this compound is generated and optimized using a suitable method (e.g., DFT). b. Rotatable bonds are defined.

-

Docking Simulation: a. A grid box is defined around the active site of the receptor. b. The docking algorithm samples different conformations and orientations of the ligand within the grid box. c. A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each pose.

-

Analysis: The resulting poses are analyzed to identify the most favorable binding mode and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.

Electronic Properties

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's excitability.

Table 3: Representative Frontier Molecular Orbital Energies

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Anthraquinone | -6.99 | -2.79 | 4.20 |

Data for unsubstituted anthraquinone is provided for illustrative purposes. The bromine substituent in this compound is expected to influence these energy levels.

A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity and lower kinetic stability.

Mulliken Atomic Charges

Mulliken population analysis provides a means of estimating the partial atomic charges in a molecule, offering insights into its electrostatic potential and reactivity. While a table of Mulliken charges for this compound is not available, a DFT study on its photocatalytic activity presented the charge distribution graphically, indicating changes in electron density upon photoexcitation.[3]

Vibrational Analysis

Theoretical vibrational frequencies, obtained from DFT frequency calculations, can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes. While specific tabulated vibrational frequencies for this compound are not found in the literature, the table below shows representative calculated vibrational frequencies for a related anthraquinone derivative to illustrate the expected data.

Table 4: Representative Calculated Vibrational Frequencies

| Mode | Frequency (cm⁻¹) | Description |

| ν(C=O) | ~1680 | Carbonyl stretch |

| ν(C=C) | ~1600, ~1450 | Aromatic C=C stretch |

| ν(C-Br) | ~650 | Carbon-bromine stretch |

Frequencies are approximate and for illustrative purposes.

Signaling Pathways and Reaction Mechanisms

Photocatalytic Oxidation Mechanism

DFT studies have been employed to elucidate the mechanism of photocatalytic oxidation of alcohols by this compound.[3] The proposed mechanism involves the following key steps:

-

Photoexcitation: this compound (2-BrAQ) absorbs light and is excited from its ground state (S₀) to an excited singlet state (S₁), which then undergoes intersystem crossing to a more stable triplet state (T₁).

-

Hydrogen Abstraction: The excited triplet 2-BrAQ abstracts a hydrogen atom from the alcohol, forming a ketyl radical (2-BrAQH•) and an alcohol radical.

-

Electron and Proton Transfer: The ketyl radical can then participate in further electron and proton transfer steps, leading to the regeneration of the 2-BrAQ catalyst and the oxidation of the alcohol to a ketone or aldehyde.

Computational Workflow

The general workflow for the theoretical and computational study of a molecule like this compound is depicted in the following diagram.

Conclusion

References

- 1. This compound | C14H7BrO2 | CID 221013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound as a highly efficient photocatalyst for the oxidation of sec -aromatic alcohols: experimental and DFT study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06414A [pubs.rsc.org]

Spectroscopic Scrutiny of 2-Bromoanthraquinone: A Technical Guide for Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 2-Bromoanthraquinone (C₁₄H₇BrO₂), a key intermediate in the synthesis of dyes and pharmaceuticals. A thorough understanding of its structure, confirmed through various spectroscopic techniques, is paramount for its application in research and development. This document outlines the characteristic spectral data obtained from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, and provides a predicted analysis for Mass Spectrometry (MS). Detailed experimental protocols and visual workflows are included to facilitate the replication and interpretation of these analytical methods.

Molecular Structure and Spectroscopic Overview

This compound possesses a rigid, planar anthraquinone core with a bromine substituent on one of the aromatic rings. This structure gives rise to a distinct spectroscopic fingerprint that can be comprehensively analyzed to confirm its identity and purity. The following sections detail the expected and observed data from key spectroscopic techniques.

Quantitative Spectroscopic Data

The quantitative data derived from the spectroscopic analysis of this compound are summarized in the tables below for ease of reference and comparison.

¹H NMR Spectral Data

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~8.42 | d | ~2.1 |

| H-3 | ~8.18 | d | ~8.1 |

| H-4 | ~7.92 | dd | ~8.1, ~2.1 |

| H-5, H-8 | ~8.30 | m | - |

| H-6, H-7 | ~7.83 | m | - |

Solvent: CDCl₃, Frequency: 300 MHz. Data is predicted.

¹³C NMR Spectral Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (C-9, C-10) | > 180 |

| Quaternary Carbons | 130 - 140 |

| CH Carbons | 125 - 135 |

| C-Br | ~128 |

Note: Specific assignments require 2D NMR techniques. Carbonyl carbons are typically the most downfield.

FT-IR Spectral Data

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |

| ~3100 - 3000 | Aromatic C-H stretch | Medium |

| ~1670 | C=O stretch (quinone) | Strong |

| ~1590, ~1470 | Aromatic C=C stretch | Medium-Strong |

| ~1300 - 1000 | C-Br stretch | Medium |

| ~900 - 675 | Aromatic C-H bend (out-of-plane) | Strong |

UV-Vis Spectral Data

Table 4: UV-Vis Absorption Maxima for this compound

| Wavelength (λ_max, nm) | Solvent | Electronic Transition |

| 250 - 270 | Acetonitrile | π→π |

| > 320 | Acetonitrile | π→π |

The absorption spectrum of this compound is characterized by strong bands in the UV region, typical for anthraquinone derivatives, arising from π→π* transitions within the aromatic system.

Mass Spectrometry Data

Table 5: Predicted m/z Peaks for this compound

| m/z | Ion | Notes |

| 286/288 | [M]⁺ | Molecular ion peak, showing isotopic pattern for one bromine atom. |

| 258/260 | [M-CO]⁺ | Loss of a carbonyl group. |

| 207 | [M-Br]⁺ | Loss of the bromine atom. |

| 179 | [M-Br-CO]⁺ | Loss of bromine and a carbonyl group. |

| 151 | [C₁₂H₇]⁺ | Further fragmentation. |

Note: This data is predicted based on the fragmentation of anthraquinone and halogenated aromatic compounds. The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in a ~1:1 ratio will result in characteristic M and M+2 peaks.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

NMR Spectroscopy

Objective: To determine the proton and carbon framework of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Instrument: A 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-2 seconds, 16-32 scans.

-

Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled carbon spectrum.

-

Typical parameters: pulse angle 45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds, 1024 or more scans.

-

Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

-

FT-IR Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (~1-2 mg) of this compound with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

-

Instrument: A Fourier-Transform Infrared Spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

UV-Vis Spectroscopy

Objective: To determine the electronic absorption properties of this compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-grade solvent (e.g., acetonitrile) of a known concentration (typically in the range of 10⁻⁵ to 10⁻⁴ M).

-

Instrument: A dual-beam UV-Vis spectrophotometer.

-

Acquisition:

-

Use a matched pair of quartz cuvettes (1 cm path length).

-

Fill the reference cuvette with the pure solvent and the sample cuvette with the prepared solution.

-

Scan the absorbance from approximately 200 to 600 nm.

-

Mass Spectrometry (Predicted)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and generate a mass spectrum.

Visualization of Analytical Workflows

The following diagrams, generated using Graphviz, illustrate the logical workflow of the spectroscopic analysis and the relationship between the molecular structure and the resulting spectral data.

Conclusion

The collective data from ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectroscopy, complemented by predicted mass spectrometry, provides a robust and comprehensive characterization of the this compound structure. This guide serves as a valuable resource for researchers and professionals, enabling confident identification and utilization of this important chemical compound in various scientific and industrial applications. The detailed protocols and visual aids are intended to streamline the analytical process, ensuring accurate and reproducible results.

An In-depth Technical Guide to the Safety and Handling of 2-Bromoanthraquinone

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Bromoanthraquinone (CAS No. 572-83-8), a compound utilized in dye manufacturing and as an intermediate in organic synthesis.[1] Adherence to the following protocols is crucial to ensure the safety of laboratory personnel and the integrity of research.

Chemical and Physical Properties

This compound is a solid, typically appearing as a light yellow to orange crystalline powder.[2] It is generally insoluble in water but soluble in organic solvents such as chloroform and acetone.

| Property | Value | Source |

| Molecular Formula | C₁₄H₇BrO₂ | [1][2][3] |

| Molecular Weight | 287.11 g/mol | [1][2][3] |

| Appearance | Light yellow to yellow to orange powder/crystal | [2] |

| Melting Point | 208 °C | [4] |

| Boiling Point | 443.4 ± 34.0 °C (Predicted) | |

| Solubility | Insoluble in water; Soluble in hot toluene, chloroform, and acetone. | [4] |

| CAS Number | 572-83-8 | [1][2][3] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary hazards are skin, eye, and potential respiratory irritation.[3]

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

GHS Pictogram:

Signal Word: Warning

Toxicological Information

Experimental Protocols: Safe Handling, Storage, and Disposal

Engineering Controls and Personal Protective Equipment (PPE)